molecular formula C17H11ClFNO3 B10980419 (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10980419
M. Wt: 331.7 g/mol
InChI Key: NXOAIGURTBLYTI-JYRVWZFOSA-N
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Description

The compound (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with 2-fluoro-4-methoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is then subjected to recrystallization from ethyl acetate/hexane to obtain the desired product in good yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one may exhibit bioactive properties, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H11ClFNO3

Molecular Weight

331.7 g/mol

IUPAC Name

(3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C17H11ClFNO3/c1-23-16-7-10(19)3-4-11(16)15(21)8-13-12-6-9(18)2-5-14(12)20-17(13)22/h2-8H,1H3,(H,20,22)/b13-8-

InChI Key

NXOAIGURTBLYTI-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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